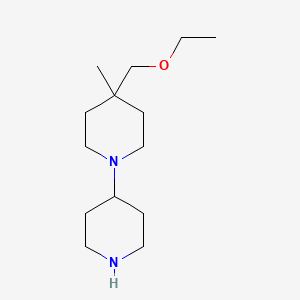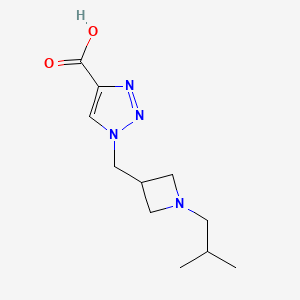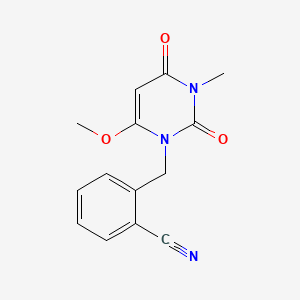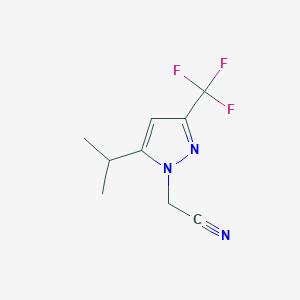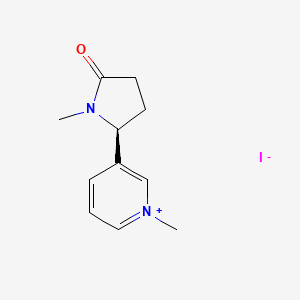
S-(-)-Cotinine Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(-)-Cotinine Methiodide: is a derivative of cotinine, which is a metabolite of nicotine. This compound is of interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. It is known for its ability to interact with nicotinic acetylcholine receptors, making it a valuable tool in the study of nicotine addiction and its physiological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Methiodide typically involves the methylation of S-(-)-cotinine. One common method is to react S-(-)-cotinine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(-)-Cotinine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Produces cotinine N-oxide.
Reduction: Yields reduced cotinine derivatives.
Substitution: Results in various substituted cotinine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(-)-Cotinine Methiodide is used as a reagent in organic synthesis, particularly in the preparation of other nicotine analogs and derivatives.
Biology: In biological research, this compound is used to study the interaction of nicotine and its metabolites with nicotinic acetylcholine receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine.
Medicine: this compound has potential therapeutic applications in the treatment of nicotine addiction. It is also used in the development of drugs targeting nicotinic receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
S-(-)-Cotinine Methiodide exerts its effects by binding to nicotinic acetylcholine receptors. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling. The compound’s interaction with these receptors is crucial in understanding the mechanisms underlying nicotine addiction and its physiological effects .
Vergleich Mit ähnlichen Verbindungen
Nicotine: The parent compound from which cotinine is derived.
Cotinine: The primary metabolite of nicotine.
Nicotinic Acetylcholine Receptor Agonists: Compounds like varenicline and cytisine.
Uniqueness: Unlike nicotine, which has a broad range of effects, S-(-)-Cotinine Methiodide provides a more targeted approach to understanding the receptor interactions and physiological responses associated with nicotine use .
Eigenschaften
Molekularformel |
C11H15IN2O |
|---|---|
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
(5S)-1-methyl-5-(1-methylpyridin-1-ium-3-yl)pyrrolidin-2-one;iodide |
InChI |
InChI=1S/C11H15N2O.HI/c1-12-7-3-4-9(8-12)10-5-6-11(14)13(10)2;/h3-4,7-8,10H,5-6H2,1-2H3;1H/q+1;/p-1/t10-;/m0./s1 |
InChI-Schlüssel |
LCDWVEXBMLRVKV-PPHPATTJSA-M |
Isomerische SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
Kanonische SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


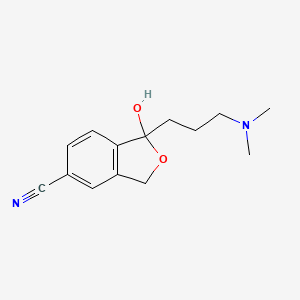
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

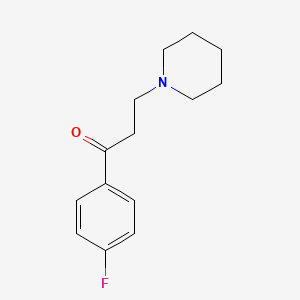
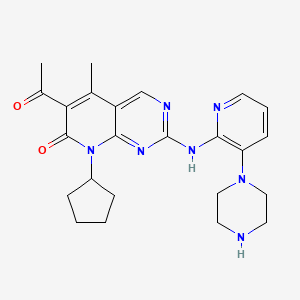
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

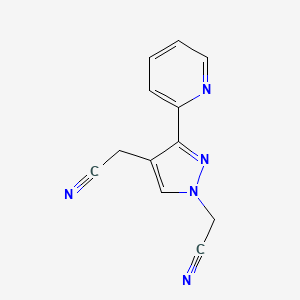
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
